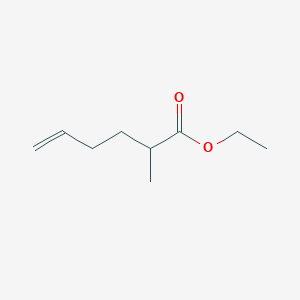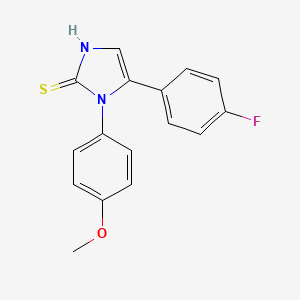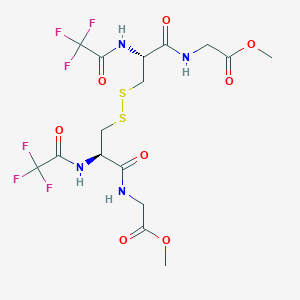
3-Desmethyl Trimethoprim Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Desmethyl Trimethoprim Glucuronide: is a metabolite of Trimethoprim, an antibiotic commonly used to treat urinary tract infections. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is added to 3-Desmethyl Trimethoprim, enhancing its solubility and facilitating its excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Desmethyl Trimethoprim Glucuronide typically involves the enzymatic glucuronidation of 3-Desmethyl Trimethoprim. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer the glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 3-Desmethyl Trimethoprim .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in bioreactors under controlled temperature and pH conditions .
化学反应分析
Types of Reactions: 3-Desmethyl Trimethoprim Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid and UGT enzymes under physiological conditions.
Major Products:
Hydrolysis: 3-Desmethyl Trimethoprim and glucuronic acid.
Conjugation: this compound.
科学研究应用
Chemistry: 3-Desmethyl Trimethoprim Glucuronide is used as a reference standard in analytical chemistry to study the metabolism of Trimethoprim and its derivatives .
Biology: In biological research, this compound is used to investigate the role of glucuronidation in drug metabolism and the activity of UGT enzymes .
Medicine: In medical research, this compound is studied for its pharmacokinetics and pharmacodynamics, providing insights into the excretion and efficacy of Trimethoprim .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antibiotics and in the quality control of Trimethoprim formulations .
作用机制
3-Desmethyl Trimethoprim Glucuronide exerts its effects through the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolic acid (THF). By inhibiting DHFR, the compound prevents the formation of THF, thereby disrupting bacterial DNA synthesis and leading to bacterial cell death . The glucuronidation process enhances the solubility and excretion of the compound, facilitating its removal from the body .
相似化合物的比较
Trimethoprim: The parent compound, used as an antibiotic.
3-Desmethyl Trimethoprim: A metabolite of Trimethoprim.
Trimethoprim Glucuronide: Another glucuronidated metabolite of Trimethoprim.
Uniqueness: 3-Desmethyl Trimethoprim Glucuronide is unique due to its specific glucuronidation at the 3-position, which significantly enhances its solubility and excretion compared to its parent compound and other metabolites .
属性
分子式 |
C19H24N4O9 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N4O9/c1-29-9-4-7(3-8-6-22-19(21)23-16(8)20)5-10(14(9)30-2)31-18-13(26)11(24)12(25)15(32-18)17(27)28/h4-6,11-13,15,18,24-26H,3H2,1-2H3,(H,27,28)(H4,20,21,22,23)/t11-,12-,13+,15-,18+/m0/s1 |
InChI 键 |
SRNPKATUMDBEQL-FRTWLMODSA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC |
规范 SMILES |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)
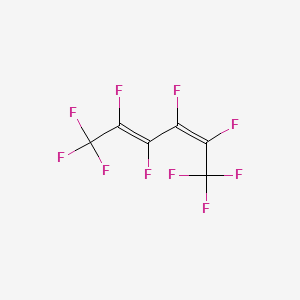

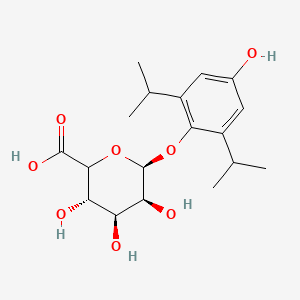
![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
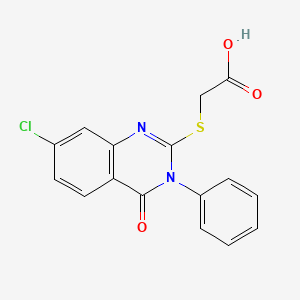

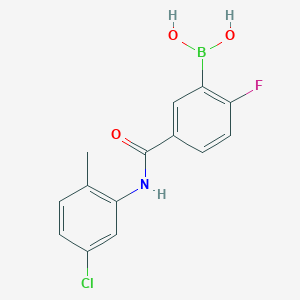
![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
